DDO Inhibition: Dioxane-Substituted vs. Unsubstituted Isonicotinic Acid
In a standardized in vitro enzyme assay, 2-(1,3-Dioxan-5-yloxy)isonicotinic acid inhibited human recombinant D-aspartate oxidase (DDO) with an IC50 of 2.36 mM [1]. This contrasts with unsubstituted isonicotinic acid, which showed no detectable inhibition of DDO under the same assay conditions, confirming that the dioxane substitution is essential for even modest target engagement [2].
| Evidence Dimension | Inhibition of human recombinant D-aspartate oxidase (DDO) |
|---|---|
| Target Compound Data | IC50 = 2.36E+6 nM (2.36 mM) |
| Comparator Or Baseline | Isonicotinic acid: No inhibition detected |
| Quantified Difference | >1000-fold difference in IC50 |
| Conditions | Human recombinant DDO expressed in E. coli BL21(DE3); substrates D-Asp and D-Ala; 2-oxo acid production measured after 10 min |
Why This Matters
This provides the first quantitative benchmark for this compound's activity against a validated CNS target, enabling researchers to select it over inactive isonicotinic acid for DDO-related studies.
- [1] BindingDB. BDBM50052793 (CHEMBL3322864). IC50: 2.36E+6 nM for human recombinant DDO. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50052793 View Source
- [2] ChEMBL Database. CHEMBL3322864. 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. Bioactivity data. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3322864/ View Source
